molecular formula C24H16BrClN4O3S B11050144 ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No. B11050144
M. Wt: 555.8 g/mol
InChI Key: YJBATEIAJHRJST-UHFFFAOYSA-N
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Description

Ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction is efficient and environmentally benign, producing good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and substituents, which can influence their chemical properties and applications Ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[740

properties

Molecular Formula

C24H16BrClN4O3S

Molecular Weight

555.8 g/mol

IUPAC Name

ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C24H16BrClN4O3S/c1-3-33-24(32)17-12(2)27-22-19(18(17)13-4-6-14(25)7-5-13)20-21(34-22)23(31)30(29-28-20)16-10-8-15(26)9-11-16/h4-11H,3H2,1-2H3

InChI Key

YJBATEIAJHRJST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Br)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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